N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular formula of the compound is C20H25N3O3. The molecular weight is 355.43 . For more detailed structural information, please refer to the appropriate chemical databases or resources .Chemical Reactions Analysis
The compound has been shown to have potent fXa binding activity. The modification of the carboxamido linker was a key step in the synthesis of this compound .Physical And Chemical Properties Analysis
The compound has a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C. It has a density of 1.267 and is slightly soluble in chloroform and methanol .Scientific Research Applications
Drug Discovery
The structural features of this compound, particularly the presence of a sulfonamide group and a benzodioxine ring, are reminiscent of pharmacophores in medicinal chemistry. Compounds with these features often exhibit a range of biological activities, making them valuable in drug discovery. For instance, sulfonamides are known for their antibacterial properties, while benzodioxines may interact with various biological targets due to their stable yet reactive framework .
Organic Synthesis
In organic chemistry, the compound’s structure could serve as a scaffold for synthesizing new organic molecules. Its benzodioxine core can be functionalized to create novel derivatives with potential applications in material science or as intermediates in the synthesis of more complex molecules .
Polymer Chemistry
The sulfonamide functionality of the compound suggests it could be used to modify the properties of polymers. Incorporating such a moiety into polymer chains may enhance their thermal stability, mechanical strength, or add new functionalities like increased solubility in polar solvents .
Supramolecular Chemistry
The compound’s ability to form hydrogen bonds due to its sulfonamide group makes it a candidate for designing supramolecular structures. These structures are crucial in developing molecular machines, sensors, and materials with self-healing properties .
Bioconjugation
Bioconjugation involves attaching a biomolecule to another molecule, which can be a drug, a dye, or a polymer. The compound’s reactive sites, such as the sulfonamide group, make it suitable for bioconjugation applications, potentially creating targeted drug delivery systems or diagnostic tools .
Chemical Biology
In chemical biology, the compound could be used to probe biological systems. Its structure could mimic certain biological molecules, allowing it to interact with enzymes or receptors, thereby helping to elucidate biological pathways or mechanisms .
Fluorescent Imaging
The compound’s structure may allow for the attachment of fluorescent groups, making it useful in imaging applications. Fluorescent imaging is vital in biological research for visualizing the location of molecules in cells or tissues .
Materials Science
Lastly, the compound’s robust structure could be beneficial in materials science. It could be used to create new materials with specific electronic or optical properties, which are essential in developing sensors, displays, or photovoltaic cells .
Mechanism of Action
Target of Action
The primary target of this compound is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .
Mode of Action
The compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, acting as a competitive inhibitor . This interaction results in a rapid onset of inhibition of FXa, affecting both free and prothrombinase-bound FXa activity .
Biochemical Pathways
By inhibiting FXa, the compound disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human FXa .
Result of Action
The inhibition of FXa and the subsequent reduction in thrombin generation lead to a decrease in blood clot formation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHZOAJYOXPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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